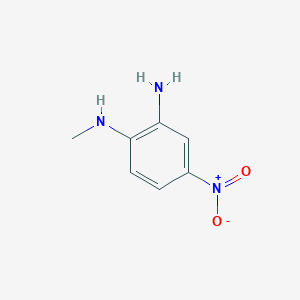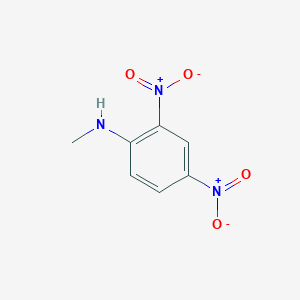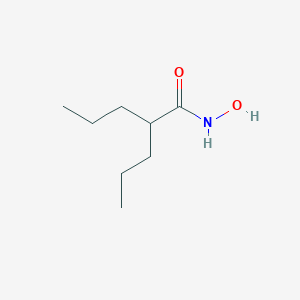
N-Hydroxy-2-propylpentanamide
Overview
Description
N-Hydroxy-2-propylpentanamide is a derivative of valproic acid, a compound known for its therapeutic applications, particularly in the treatment of epilepsy and bipolar disorder. This compound has garnered interest due to its potential antiproliferative effects on various cancer cell lines, making it a promising candidate for cancer research .
Mechanism of Action
Target of Action
N-Hydroxy-2-propylpentanamide, also known as VAHA, is primarily designed to target Histone Deacetylase (HDAC) . HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .
Mode of Action
VAHA acts as a selective inhibitor of HDAC8 . By inhibiting HDAC8, VAHA prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription . This change in gene expression can lead to various downstream effects, including the inhibition of cell proliferation in certain cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by VAHA is the histone acetylation and deacetylation pathway . By inhibiting HDAC8, VAHA disrupts this pathway, leading to increased histone acetylation and changes in gene expression . One of the key downstream effects of this is the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm .
Pharmacokinetics
VAHA is metabolized by Cytochrome P450 2C11 . The metabolization of VAHA by this enzyme yields a hydroxylated metabolite . The kinetic parameters of this metabolization process indicate that VAHA has a KM of 38.94 µM .
Result of Action
The inhibition of HDAC8 by VAHA leads to a number of molecular and cellular effects. One of the most notable is the reduction of cell survival in HeLa cells . VAHA was found to be fifty-eight times more effective than valproic acid (VPA) in reducing HeLa cell survival . Additionally, VAHA increases the doubling time of HeLa cells by 33% compared to the control .
Action Environment
The action, efficacy, and stability of VAHA can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as Cytochrome P450 2C11, can affect the metabolism and therefore the efficacy of VAHA . .
Biochemical Analysis
Biochemical Properties
VAHA is an inhibitor of histone deacetylase (HDAC) with efficacy against Class I and II enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the acetylation status of histones and other proteins .
Cellular Effects
VAHA has been shown to have antiproliferative effects on various types of cancer cells. For instance, it has been found to inhibit the growth of U87-MG (human glioblastoma) and U-2 OS cells (human osteosarcoma) by approximately 99% . It also induces apoptosis in these cell lines .
Molecular Mechanism
The molecular mechanism of VAHA involves its role as an HDAC inhibitor. By inhibiting HDAC, VAHA affects the acetylation status of histones and other proteins, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, VAHA has been shown to have long-term effects on cellular function. For example, it has been found to have antiproliferative effects on cancer cells even after 48 hours of treatment . The stability and degradation of VAHA in these settings have not been fully explored.
Dosage Effects in Animal Models
The effects of VAHA in animal models have not been extensively studied. One study has evaluated the liver injury of VAHA by acute treatment (once administration) and repeated doses for 7 days under intraperitoneal administration .
Metabolic Pathways
VAHA is metabolized by cytochrome P450 2C11 (CYP2C11), yielding a hydroxylated metabolite . This suggests that VAHA is involved in the metabolic pathways mediated by this enzyme.
Subcellular Localization
VAHA has been found to affect the subcellular localization of certain proteins. For example, it has been shown to increase the translocation of high-mobility group box 1 (HMGB1) from the nucleus to the cytoplasm in HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-propylpentanamide typically involves the hydroxylation of 2-propylpentanamide. This process can be achieved through various methods, including the use of hydroxylating agents under controlled conditions. One common approach involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using biocatalysts or chemical catalysts. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Hydroxy-2-propylpentanamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various derivatives for chemical studies.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: The compound shows potential as an anticancer agent, with studies demonstrating its antiproliferative effects on breast cancer, cervical cancer, and other cancer cell lines
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: The parent compound of N-Hydroxy-2-propylpentanamide, known for its use in treating epilepsy and bipolar disorder.
N-Hydroxy-2-phenylpentanamide: A similar compound with hydroxylation on a phenyl group, studied for its potential therapeutic effects.
N-Hydroxy-2-methylpentanamide: Another derivative with a methyl group, explored for its biological activities
Uniqueness
This compound stands out due to its enhanced antiproliferative effects compared to its parent compound, valproic acid. Its ability to inhibit HDACs and induce apoptosis in various cancer cell lines highlights its potential as a novel anticancer agent .
Properties
IUPAC Name |
N-hydroxy-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGIRXXBBBMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147530 | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106132-78-9 | |
| Record name | Valproic acid hydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproic acid hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106132-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Hydroxy-2-propylpentanamide of interest in antitumor research?
A1: this compound belongs to the hydroxamic acid family, a class of compounds known to exhibit biological activity. Specifically, some hydroxamic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.
Q2: How was this compound characterized in this study?
A2: The researchers utilized a combination of spectroscopic techniques and computational methods to characterize this compound and its organotin(IV) complex. These included:
- FTIR Spectroscopy: To identify functional groups and study the binding modes of the ligand to the tin center. []
- NMR Spectroscopy (1H, 13C, 119Sn): To determine the structure and analyze the interactions between the ligand and the tin atom. []
- Density Functional Theory (DFT): Theoretical calculations at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/LanL2DZ(Sn) level were used to predict the structures, vibrational frequencies, and NMR chemical shifts, which were then compared to experimental data. []
- Natural Bond Orbital (NBO) Analysis: This computational method was employed to assess the stability of different isomers of this compound and highlight the role of intramolecular hydrogen bonding. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


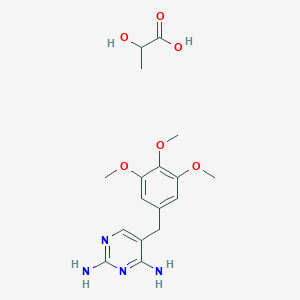
![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)
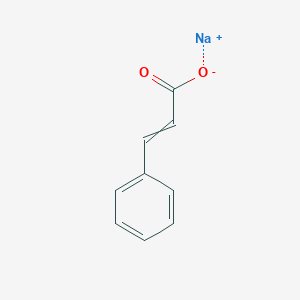
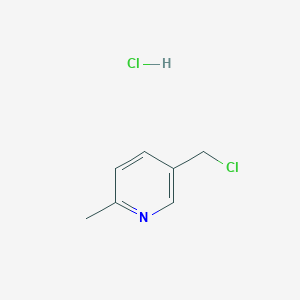
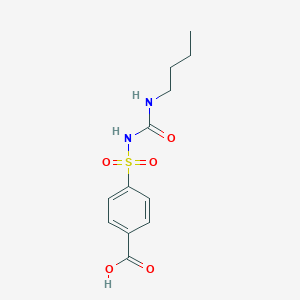
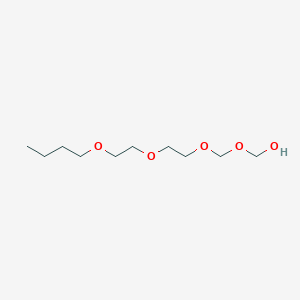
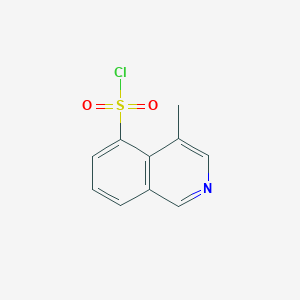
![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
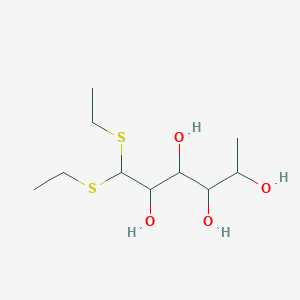
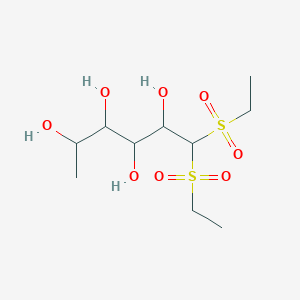
![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)
